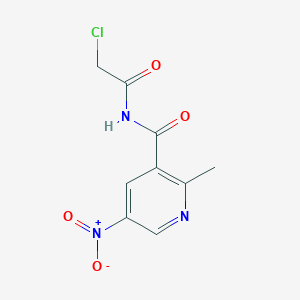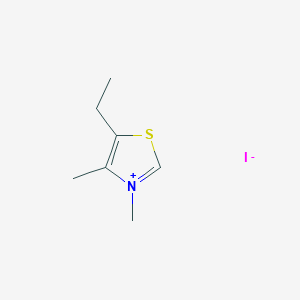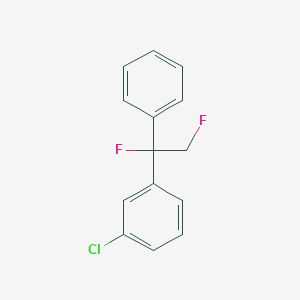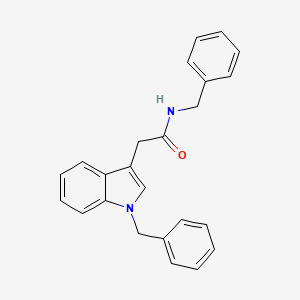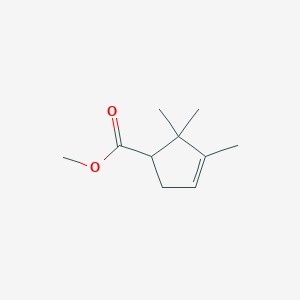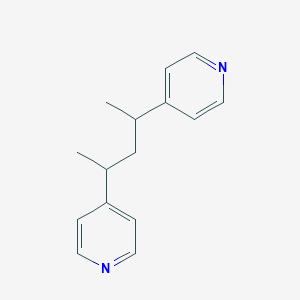
4,4'-(Pentane-2,4-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Pentane-2,4-diyl)dipyridine is an organic compound that features two pyridine rings connected by a pentane-2,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentane-2,4-diyl)dipyridine typically involves the reaction of pyridine derivatives with a pentane-2,4-diyl precursor. One common method includes the use of metal-catalyzed coupling reactions, where pyridine is reacted with a pentane-2,4-diyl halide under the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of 4,4’-(Pentane-2,4-diyl)dipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pentane-2,4-diyl)dipyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-(Pentane-2,4-diyl)dipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(Pentane-2,4-diyl)dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A similar compound with two pyridine rings connected by a single bond.
4,4’-(2H-1,2,3-Triazole-2,4-diyl)dipyridine: A compound with a triazole linker between the pyridine rings.
3,3’-(Pentane-3,3-diylbis(1H-pyrrole-5,2-diyl))bis(diazene-2,1-diyl)dipyridine: A compound with a pentane-3,3-diyl linker and additional functional groups.
Uniqueness
4,4’-(Pentane-2,4-diyl)dipyridine is unique due to its pentane-2,4-diyl linker, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to form specific coordination complexes and participate in unique chemical reactions, making it valuable in various research and industrial applications .
Properties
CAS No. |
60900-51-8 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-(4-pyridin-4-ylpentan-2-yl)pyridine |
InChI |
InChI=1S/C15H18N2/c1-12(14-3-7-16-8-4-14)11-13(2)15-5-9-17-10-6-15/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
XLJUEKXALZPORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)C1=CC=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
